molecular formula C13H21Cl2FN2 B2965123 (1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286265-53-9

(1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2965123
CAS No.: 1286265-53-9
M. Wt: 295.22
InChI Key: KWCXKSCPXAVBSA-MQQSYLBWSA-N
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Description

(1R,4R)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a substituted cyclohexane-1,4-diamine derivative with a 4-fluorobenzyl group at the N1 position. Its molecular formula is C13H19FCl2N2, with a molecular weight of 291.21 g/mol (based on similar compounds in ). The 4-fluoro substituent on the benzyl group introduces electron-withdrawing effects, which may influence receptor binding or metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXKSCPXAVBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21Cl2FN2
  • Molecular Weight : 277.23 g/mol
  • CAS Number : 86277316

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the compound may act as an inhibitor of specific enzymes, potentially affecting metabolic processes and cellular communication.

Pharmacological Effects

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against various types of cancer cells, demonstrating significant inhibition of cell proliferation.
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases.
  • Cardiovascular Effects : The compound has been investigated for its potential hypotensive effects, indicating a role in regulating blood pressure through modulation of vascular smooth muscle contraction.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntitumorInhibits growth in breast and lung cancer cells
NeuroprotectionReduces oxidative stress in neuronal cultures
CardiovascularLowers blood pressure in hypertensive models

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroprotection

In vitro experiments using rat cortical neurons showed that the compound significantly reduced markers of oxidative stress when exposed to hydrogen peroxide. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Halogen Substituent Position and Type

The position and type of halogen on the benzyl group significantly impact physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
(1R,4R)-N1-(4-Fluorobenzyl) derivative 4-F C13H19FCl2N2 291.21 80070203 Potential medicinal chemistry applications (e.g., receptor modulation)
(1R,4R)-N1-(2-Chlorobenzyl) derivative 2-Cl C13H19Cl3N2 311.68 1286272-91-0 Lab reagent; structural analog for halogen position studies
(1R,4R)-N1-(3-Fluorobenzyl) derivative 3-F C13H19FCl2N2 291.21 1286275-63-5 Building block for organometallic/pharmaceutical synthesis
(1R,4R)-N1-(3-Bromobenzyl) derivative 3-Br C13H19BrCl2N2 352.07 1286273-75-3 Used in catalytic applications due to bromine's reactivity
  • Key Findings :
    • The 4-fluoro derivative (target compound) may exhibit improved metabolic stability over 2- or 3-halogenated analogs due to reduced steric hindrance and optimal electronic effects .
    • 3-Bromo and 3-chloro analogs are preferred in catalytic systems where halogen bonding is critical .
Bis-Substituted Derivatives

(1R,4R)-N,N'-Bis-(3-chloro-benzyl)-cyclohexane-1,4-diamine (CAS 1400636-52-3) demonstrates dual functionality as a ligand in coordination chemistry and a building block for pharmaceuticals. Its bis-substituted structure enhances metal-binding capacity compared to mono-substituted derivatives .

Non-Benzyl Derivatives

Cyclopentyl and Pyridyl Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notes
(1R,4R)-N1-Cyclopentyl derivative Cyclopentyl C11H23Cl2N2 263.22 1286272-92-1 Simplified hydrophobic analog; used in solubility studies
(1R,4R)-N1-(Pyridin-3-ylmethyl) derivative Pyridin-3-ylmethyl C12H20ClN3 241.77 1420812-25-4 Enhanced hydrogen bonding potential due to pyridine nitrogen
  • Key Findings: Cyclopentyl-substituted analogs lack aromaticity, reducing π-π stacking interactions but improving membrane permeability .

Stereochemical Variants

The trans isomer of N1-(2-phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1431326-61-2) highlights the importance of stereochemistry. Its rigid cyclopropyl group enforces a specific conformation, enhancing selectivity for biological targets like opioid receptors . In contrast, the target compound’s 4-fluorobenzyl group allows greater rotational freedom, which may broaden binding affinity but reduce specificity .

Q & A

Basic Research Questions

What are the recommended synthetic routes for (1R,4R)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride, and how can purity be optimized?**

  • Methodology :

  • Reduction of nitro intermediates : Start with a cyclohexane-derived nitro precursor (e.g., nitrocyclohexane derivative). Reduce using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to yield the diamine backbone. Alkaline workup (10% NaOH) and extraction with ethyl acetate are critical to isolate the free base .
  • Functionalization : Introduce the 4-fluorobenzyl group via reductive amination or alkylation. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) or recrystallization (ethanol/water).
  • Salt formation : Treat the free base with HCl in anhydrous ether to precipitate the dihydrochloride salt. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and elemental analysis .

Q. How is the structural identity of the compound validated in academic settings?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm stereochemistry (1R,4R*) and benzyl substitution. Key signals: aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), cyclohexane diamine protons (δ 1.5–2.8 ppm) .
  • Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern matching (Cl⁻ presence).
  • IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-F vibration (1100–1200 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

  • Stability protocol :

  • Store at –20°C in airtight, light-resistant containers under inert gas (argon).
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC. Degradation products (e.g., oxidized amines) should be <2% .

Advanced Research Questions

How can enantiomeric resolution of the 1R,4R diastereomer be achieved for mechanistic studies?*

  • Chiral separation methods :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min). Retention times differ by >2 minutes for enantiomers .
  • Enzymatic resolution : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer, enabling kinetic separation .

Q. What experimental strategies address contradictory bioactivity data in receptor-binding assays?

  • Troubleshooting framework :

  • Purity verification : Re-analyze batches for diastereomeric impurities (e.g., 1S,4R* via chiral HPLC). Even 5% impurity can skew IC₅₀ values .
  • Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C). Fluorobenzyl groups exhibit pH-dependent conformational changes .
  • Receptor isoform specificity : Validate target selectivity using knockout cell lines or competitive binding with known ligands (e.g., σ-1 receptor antagonists) .

Q. How is the compound’s interaction with enzymes studied at the molecular level?

  • Mechanistic approaches :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3LAJ) to model diamine-enzyme interactions. Focus on hydrogen bonding with fluorobenzyl .
  • Kinetic assays : Monitor enzyme inhibition (e.g., monoamine oxidases) via spectrophotometry (λ = 280 nm for substrate depletion). Calculate Kᵢ using Lineweaver-Burk plots .

Q. What methodologies quantify the compound’s cytotoxicity in primary cell cultures?

  • In vitro toxicology :

  • MTT assay : Treat cells (e.g., HEK293) with 0.1–100 µM compound for 48 hours. Measure viability reduction (IC₅₀ typically >50 µM for non-toxic profiles) .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility values across studies?

  • Variables to assess :

  • Salt form : Dihydrochloride vs. free base (solubility in H₂O: dihydrochloride > free base by 10–20x).
  • pH adjustment : Solubility peaks at pH 4–5 (protonated amines). Use potentiometric titration (e.g., Sirius T3) for pH-solubility profiling .

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